molecular formula C15H13BrO2 B14662081 4-(2-Bromoethoxy)benzophenone CAS No. 38459-64-2

4-(2-Bromoethoxy)benzophenone

Cat. No.: B14662081
CAS No.: 38459-64-2
M. Wt: 305.17 g/mol
InChI Key: RGTVYJNIILDRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromoethoxy)benzophenone is an organic compound with the molecular formula C15H13BrO2 It is a derivative of benzophenone, where one of the phenyl rings is substituted with a 2-bromoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)benzophenone typically involves the reaction of benzophenone with 2-bromoethanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the benzophenone moiety. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethoxy)benzophenone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as carboxylic acids or aldehydes.

    Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .

Scientific Research Applications

4-(2-Bromoethoxy)benzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)benzophenone and its derivatives largely depends on the specific biological target or chemical reaction. In medicinal chemistry, the compound may interact with cellular proteins or enzymes, inhibiting their function and leading to therapeutic effects. For example, it could act as an inhibitor of a specific enzyme involved in cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 4-(2-Bromoethoxy)benzophenone is unique due to the presence of both the benzophenone moiety and the 2-bromoethoxy group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

CAS No.

38459-64-2

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

[4-(2-bromoethoxy)phenyl]-phenylmethanone

InChI

InChI=1S/C15H13BrO2/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

RGTVYJNIILDRKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.